1-Methylnaphthalene-8-acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(8-methylnaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-4-2-5-11-6-3-7-12(8-9-14)13(10)11/h2-7H,8H2,1H3 |
InChI Key |
LDQBDQMLVHTXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylnaphthalene 8 Acetonitrile
Conventional Synthetic Approaches
Conventional methods often face challenges with regioselectivity when applied to substituted naphthalenes.
Base-mediated cyanomethylation typically involves the deprotonation of a suitable precursor followed by reaction with a cyanomethylating agent. A common strategy involves the reaction of a halo-substituted naphthalene (B1677914) with a cyanide source, such as sodium or potassium cyanide. For the target molecule, this would ideally start with 8-bromo-1-methylnaphthalene. The strong base would not typically be used to directly deprotonate the C8-H bond of 1-methylnaphthalene (B46632) for substitution, as the acidity of this proton is not high enough for such a direct functionalization without a directing group.
Table 1: Hypothetical Base-Mediated Cyanomethylation
| Starting Material | Reagent | Product | Key Challenge |
|---|---|---|---|
| 8-Bromo-1-methylnaphthalene | Sodium Cyanide (NaCN) | 1-Methylnaphthalene-8-acetonitrile | Availability and synthesis of the starting material. |
This table is illustrative and based on general chemical principles, not specific experimental data for this reaction.
This approach would involve reacting 1-methylnaphthalene with a reactive derivative of acetonitrile (B52724). Acetonitrile itself is generally unreactive as an electrophile. mdpi.comnih.gov However, a derivative like bromoacetonitrile (B46782) could be used in the presence of a Lewis acid catalyst. This transforms the reaction into a Friedel-Crafts alkylation, which is discussed in the next section. Another possibility involves the generation of a cyanomethyl radical (•CH2CN) from acetonitrile, which could then attack the naphthalene ring. mdpi.com However, controlling the position of attack on the 1-methylnaphthalene ring to selectively yield the C8 isomer would be exceptionally difficult, with substitution at the C4 and C5 positions being more probable.
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com When applied to naphthalene, these reactions preferentially occur at the more reactive alpha-position (C1). stackexchange.compsu.edu
For 1-methylnaphthalene, the existing methyl group directs incoming electrophiles primarily to the C4 position (para-alkylation) and to a lesser extent, the C5 position (another peri-position). The C8 position is sterically hindered by the adjacent C1-methyl group, making direct Friedel-Crafts alkylation or acylation at this site highly unfavorable. stackexchange.com The reaction would likely yield a complex mixture of isomers, with the desired this compound being a very minor product, if formed at all.
Table 2: Expected Products of Friedel-Crafts Reaction on 1-Methylnaphthalene
| Position of Substitution | Product | Expected Yield | Rationale |
|---|---|---|---|
| 4 | 1-Methyl-4-(cyanomethyl)naphthalene | Major | Electronically favored, sterically accessible. |
| 5 | 1-Methyl-5-(cyanomethyl)naphthalene | Minor | Electronically favored, but some steric hindrance. |
This table illustrates expected regiochemical outcomes based on established principles of electrophilic aromatic substitution.
Advanced Synthetic Techniques
Modern synthetic methods offer more precise control over regioselectivity, potentially providing a pathway to the target molecule.
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for C-H bond activation and functionalization. Research has shown that with a suitable directing group, it is possible to achieve regioselective alkylation at the C8 position of a naphthalene ring. nih.gov
A theoretical pathway to this compound using this technology could involve:
Synthesizing a 1-methylnaphthalene derivative bearing a directing group at the C1 position, such as a picolinamide.
Performing a palladium-catalyzed C-H activation reaction at the C8 position using a cyanomethylating agent.
Removing the directing group to yield the final product.
While this strategy is plausible, its application for the synthesis of this compound has not been specifically reported. The success would depend on the tolerance of the catalytic system to the methyl group and the specific cyanomethylating agent used. nih.gov
Photochemical reactions utilize light energy to promote chemical transformations. While there are numerous examples of photochemical reactions involving naphthalenes, such as cycloadditions and the formation of complex polycyclic systems, a direct route for the cyanomethylation of 1-methylnaphthalene at the C8 position is not documented. rsc.orgnih.govnih.gov Research in this area tends to focus on constructing new ring systems, like naphthalenophanes, rather than simple functional group introduction. nih.govresearchgate.net A photochemical approach would likely suffer from a lack of selectivity and the potential for numerous side reactions, including dimerization or oxidation of the naphthalene ring. researchgate.net
Heterogeneous Catalysis in Cyanomethylarylation
Heterogeneous catalysis, a process where the catalyst's phase differs from that of the reactants, offers significant advantages in industrial applications, including ease of catalyst separation and potential for continuous flow processes. youtube.com Typically, this involves a solid catalyst with reactants in a liquid or gas phase. youtube.com
To render such a process heterogeneous, the palladium catalyst could be immobilized on a solid support. Furthermore, zeolites, which are microporous crystalline aluminosilicates, are a cornerstone of heterogeneous catalysis in the chemical industry, often used for cracking, alkylation, and isomerization. youtube.comcapes.gov.br Zeolites can be modified to possess acidic sites (Brønsted or Lewis acids) that can catalyze a variety of organic reactions. youtube.com For instance, zeolites have been studied for the conversion of methyl chloride to hydrocarbons, a process involving C-C bond formation. nih.gov The application of a suitably designed zeolite or other solid acid catalyst for the Friedel-Crafts type alkylation of a 1-methylnaphthalene substrate with a cyanomethylating agent represents a potential, albeit underexplored, heterogeneous route.
Microwave-Assisted Synthetic Methods for Related Compounds
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach is considered a green chemistry technique as it is more energy-efficient. The application of microwave irradiation has been successful in the synthesis of various naphthalene derivatives.
For example, the synthesis of 2-naphthamide (B1196476) derivatives has been achieved through a microwave-assisted process where a starting compound is treated with thionyl chloride in acetonitrile and irradiated at 80 °C for 30 minutes with a power of 300 W. nih.govorganic-chemistry.org Similarly, novel bis-Mannich bases of 2-naphthol (B1666908) have been synthesized under solvent-free microwave irradiation at 125°C for just five minutes. youtube.com This rapid and efficient method highlights the potential of microwave assistance in constructing complex molecules on the naphthalene scaffold.
The table below summarizes findings from various studies on the microwave-assisted synthesis of naphthalene-related compounds, illustrating the versatility of this technique.
| Naphthalene Derivative | Reactants | Conditions | Reported Yield | Reference |
| 2-Naphthamide derivatives | Naphthalene precursor, thionyl chloride, amine | 80 °C, 30 min, 300 W in Acetonitrile | Not specified | nih.gov, organic-chemistry.org |
| 2,2'-(naphthalene-2,7-diylbis(oxy))bis(N'-substituted acetohydrazide) | Diacetohydrazide, aromatic aldehyde | 180 W, 1-2 min in DMSO | Not specified | orgsyn.org |
| N,N'-bis-[aryl-(2-hydroxynaphthalen-1-yl)-methyl]piperazines | 2-Naphthol, aromatic aldehyde, piperazine | 125 °C, 5 min, solvent-free | Good to excellent | youtube.com |
| 2-substituted-1,4-Naphthoquinone derivatives | 1,4-Naphthoquinone, aryl amines, CaCO₃ | 150 °C, 5 min, 200 W in Acetonitrile/H₂O | Moderate to excellent | nih.gov |
Precursor Chemistry and Starting Materials for the Naphthalene-Acetonitrile Scaffold
The construction of the this compound molecule is fundamentally dependent on the availability of appropriate starting materials. The most direct precursor would likely be a 1-methylnaphthalene molecule functionalized at the 8-position with a leaving group, such as a halogen, which can then be displaced by a cyanide nucleophile.
A highly plausible immediate precursor is 1-methyl-8-(chloromethyl)naphthalene . While the direct synthesis of this specific compound is not detailed in the provided research, its synthesis can be inferred from established methods for the chloromethylation of naphthalene itself. The chloromethylation of naphthalene can be achieved by reacting it with reagents like paraformaldehyde and hydrochloric acid, often in the presence of a catalyst such as phosphoric acid or a Lewis acid. orgsyn.orggoogle.com A similar reaction starting from 1-methylnaphthalene nih.gov would be expected to yield a mixture of isomers, including the desired 1-methyl-8-(chloromethyl)naphthalene.
Once the chloromethylated precursor is obtained, the final step would be a nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the acetonitrile group. This cyanation of a benzylic-type halide is a standard and effective method for forming arylacetonitriles.
The table below outlines various precursors and starting materials used to generate the broader naphthalene-acetonitrile scaffold, demonstrating the different chemical strategies that can be employed.
| Target Scaffold | Precursor/Starting Material | Reagents | Reference |
| 2-Naphthylacetonitrile | 2-Methylnaphthalene | Bromination, then Potassium Cyanide | researchgate.net |
| 2-Naphthylacetonitrile | 2-Naphthylacetic acid | Halogenating agent, Sulfamide | researchgate.net |
| 2-Naphthylacetonitrile | 2-(Halogenated methyl)naphthalene | Sodium Cyanide or Potassium Cyanide | nih.gov |
| 1-Naphthalene acetonitrile | 1-Naphthol (B170400) | Chloroacetamide, Catalyst | google.com |
| 1-Naphthalene acetonitrile | 1-Chloromethylnaphthalene | Sodium Cyanide | google.com |
| 6,8-dimethoxy-3-methyl-1-naphthol precursor | 3,5-dimethoxyphenylnitromethane | Crotononitrile, followed by Nef reaction and reduction | hymasynthesis.com |
Chemical Reactivity and Transformation Pathways of 1 Methylnaphthalene 8 Acetonitrile
Reactions of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that undergoes a range of reactions, including reductions, oxidations, and nucleophilic additions.
Reductions to Primary Amines
The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. This reduction can be achieved through catalytic hydrogenation, a process that typically involves hydrogen gas and a metal catalyst. google.comresearchgate.net
Catalytic Hydrogenation:
The catalytic hydrogenation of nitriles to primary amines is a widely used and well-documented method. google.com This process often requires elevated temperatures and pressures to achieve high conversion rates. google.com A significant challenge in this reaction is the potential formation of secondary and tertiary amines as byproducts. google.com
Several catalytic systems have been developed to enhance the selectivity for primary amine formation. For instance, a highly dispersed Nickel on Silicon Carbide (Ni/SiC) catalyst has demonstrated high performance in the hydrogenation of nitriles to primary amines without the need for ammonia (B1221849) addition. rsc.org The effectiveness of this catalyst is attributed to its high hydrogen spillover capacity and moderate basicity. rsc.org Similarly, rhodium catalysts in a two-phase solvent system with a basic substance have been shown to produce high yields of primary amines at lower temperatures and pressures, also eliminating the need for ammonia. google.com
Other notable catalyst systems include:
Polysilane/SiO2-supported Palladium catalyst under continuous-flow conditions, which is effective for converting various nitriles into primary amine salts in nearly quantitative yields under mild conditions. nih.gov
A carbon-coated non-noble nickel-based catalyst (Ni/NiO@C) that facilitates the hydrogenation of aromatic nitriles under relatively mild conditions (120 °C, 10 bar H2, 4 h) with high conversion and selectivity. rsc.org
Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride, which reduces a wide range of aliphatic and aromatic nitriles to primary amines in excellent yields. nih.gov
Reaction Conditions for Nitrile Reduction:
| Catalyst System | Temperature | Pressure | Solvent | Key Features |
| Ni/SiC | Not Specified | Not Specified | Not Specified | High hydrogen spillover, no ammonia needed. rsc.org |
| Rhodium, basic substance | Low | Low | Two-phase (immiscible organic solvent and water) | High yield and selectivity, no ammonia needed. google.com |
| Polysilane/SiO2-supported Pd | 60 °C (for aromatic nitriles) | 50 kPa(G) H2 | Not Specified (continuous-flow) | Quantitative yields, mild conditions. nih.gov |
| Ni/NiO@C | 120 °C | 10 bar H2 | Not Specified | High conversion and selectivity, reusable catalyst. rsc.org |
| Diisopropylaminoborane/LiBH4 | Ambient to reflux | Not Applicable | Tetrahydrofuran (THF) | Effective for a variety of nitriles. nih.gov |
Oxidation Reactions
The acetonitrile (B52724) group in 1-Methylnaphthalene-8-acetonitrile is attached to a benzylic carbon, making this position susceptible to oxidation. Aerobic oxidation provides a pathway to form various oxygenated products.
The oxidation of benzylic carbons can be achieved using various methods, including metal-free aerobic oxidation and metal-catalyzed processes. acs.orgnih.gov For instance, N-oxy radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can activate C-H bonds adjacent to aromatic groups to form products such as amides and ketones under aerobic conditions. acs.org
In a study on the oxidation of 1-methylnaphthalene (B46632) (1-MN), a model for polycyclic aromatic hydrocarbons (PAHs), environmentally persistent free radicals (EPFRs) were shown to drive the oxidation process. nih.gov The redox cycle of EPFRs produces hydroxyl radicals (•OH) which can then transform 1-MN into various oxidation products, including 1,4-naphthoquinone, 1-naphthaldehyde, and isomers of (hydroxymethyl)naphthalene. nih.gov
Iron-catalyzed aerobic oxidation has also proven effective. A combination of an N-hydroxyimide (NHI) organocatalyst and a small amount of an iron salt can efficiently oxidize benzylic methylenes to ketones with high yields and broad substrate scope. rsc.org The proposed mechanism involves the generation of a radical species that abstracts a hydrogen from the benzylic position, which then reacts with oxygen to form the ketone through a peroxy intermediate. rsc.org
Nucleophilic Attack and Related Transformations
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many transformations of nitriles. The anions of arylacetonitriles are potent nucleophiles. nih.gov
The formation of a silyl (B83357) ketene (B1206846) imine from acetonitrile, promoted by TMSOTf and a trialkylamine, creates a nucleophile that can react with electrophiles like acetals and nitrones. richmond.edu This one-pot reaction provides an efficient route to β-methoxy and β-(silyloxy)amino nitriles. richmond.edu
In the context of the naphthalene (B1677914) ring, nucleophilic addition can lead to dearomatization. jst.go.jpnih.gov For example, the reaction of 1-naphthonitrile (B165113) with organolithium reagents can result in addition at the C4 position, particularly with sterically bulky nucleophiles. acs.org
Hydrolysis and Amidation Processes
The nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. chemistrysteps.comweebly.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the initial protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water. organicchemistrytutor.com This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. organicchemistrytutor.com
Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521) solution, the nitrile is heated under reflux. libretexts.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. weebly.com This initially forms an imidic acid, which tautomerizes to an amide. weebly.com Under harsher conditions, the amide is further hydrolyzed to a carboxylate salt. organicchemistrytutor.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org
The hydrolysis can sometimes be stopped at the amide stage under milder basic conditions. organicchemistrytutor.com Enzymatic hydrolysis using nitrile hydratase and amidase also provides a pathway to carboxylic acids from nitriles. researchgate.net
Reactions Involving the Naphthalene Ring System
The naphthalene ring is an aromatic system that undergoes electrophilic substitution reactions, similar to benzene (B151609), but with some key differences in reactivity and regioselectivity.
Electrophilic Aromatic Substitution Reactions
Naphthalene is more reactive than benzene towards electrophilic substitution. libretexts.org Substitution on the naphthalene ring generally occurs preferentially at the α-position (C1 or C4) over the β-position (C2 or C3). cutm.ac.inwordpress.com This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by more resonance structures that retain a complete benzene ring. cutm.ac.inwordpress.comyoutube.com
In the case of 1-methylnaphthalene, the methyl group is an activating group. chegg.com Activating substituents on a naphthalene ring direct incoming electrophiles to the same ring. cutm.ac.inchegg.com Therefore, electrophilic aromatic substitution on 1-methylnaphthalene is expected to occur on the substituted ring.
The specific position of substitution on the substituted ring will be influenced by both the activating effect of the methyl group and the inherent reactivity of the naphthalene positions. The methyl group at C1 will further activate the ortho (C2) and para (C4) positions. Given the general preference for α-substitution in naphthalenes, the C4 position is a likely site for electrophilic attack.
However, steric hindrance can also play a role. For example, in Friedel-Crafts acylation, the choice of solvent can influence the regioselectivity. In carbon disulfide, the 1-isomer is the major product, while in nitrobenzene (B124822), the bulkier complex formed leads to the 2-isomer being the major product. libretexts.org Similarly, sulfonation of naphthalene can yield different isomers depending on the reaction temperature, with the 1-sulfonic acid being the kinetically controlled product at lower temperatures and the more stable 2-sulfonic acid being the thermodynamically controlled product at higher temperatures due to steric repulsion in the 1-isomer. wordpress.comyoutube.com
Factors Influencing Electrophilic Substitution on Naphthalene:
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects | α-position is generally more reactive due to a more stable intermediate. cutm.ac.inwordpress.com | Nitration and halogenation typically yield the 1-substituted product. wordpress.com |
| Substituent Effects | Activating groups direct substitution to the same ring; deactivating groups direct to the other ring. cutm.ac.inchegg.com | The methyl group in 1-methylnaphthalene directs electrophiles to the substituted ring. chegg.com |
| Steric Hindrance | Bulky reagents or substituents can favor substitution at less hindered positions. libretexts.orgwordpress.com | Friedel-Crafts acylation in nitrobenzene favors the β-position. libretexts.org |
| Temperature | Can determine whether the kinetic or thermodynamic product is favored. wordpress.com | Sulfonation at 80°C gives the α-product, while at 160°C it gives the β-product. wordpress.com |
Functionalization of the Naphthalene Moiety
The naphthalene ring system is susceptible to various electrophilic and nucleophilic substitution reactions, as well as dearomative difunctionalization. researchgate.net
Dearomative Difunctionalization: Naphthalenes can act as masked conjugated dienes in transition-metal-catalyzed reactions. For instance, palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation can occur via a tandem Heck/Suzuki sequence. researchgate.net This process leads to the formation of 1,4-dihydronaphthalene-based spirocyclic compounds with high regioselectivity and diastereoselectivity. researchgate.net DFT calculations suggest that the reaction proceeds through an exergonic dearomative insertion into a naphthalene double bond, which is favored over a direct Suzuki coupling. researchgate.net The regioselectivity for 1,4-difunctionalization is attributed to steric hindrance that disfavors the 1,2-difunctionalized product. researchgate.net
While this has been demonstrated on naphthalene itself, it is plausible that this compound could undergo similar transformations, with the substituents influencing the regioselectivity and reactivity of the naphthalene core.
Intermolecular and Intramolecular Coupling Reactions
The presence of the cyanomethyl group opens up possibilities for various coupling reactions, particularly those involving the generation of a cyanomethyl radical or carbanion.
A visible light-mediated heterogeneous photocatalytic cyanomethylarylation of alkenes using acetonitrile has been developed. beilstein-journals.orgnih.govnih.gov This method utilizes a recyclable potassium-modified carbon nitride (CN-K) as a semiconductor photocatalyst and an alkyl N-hydroxyphthalimide (NHPI) ester as a radical initiator. beilstein-journals.orgnih.govnih.gov This process allows for the construction of diverse nitrogenous heterocyclic compounds, including indolines and oxindoles. beilstein-journals.orgnih.govnih.gov Given that this compound possesses the key acetonitrile functional group, it could potentially serve as the cyanomethyl source in similar photocatalytic reactions with various alkenes.
The general reaction involves the generation of a cyanomethyl radical from acetonitrile, which then adds to an alkene. Subsequent intramolecular cyclization and aromatization lead to the formation of functionalized heterocyclic products. beilstein-journals.orgnih.gov The reaction tolerates a wide range of both unactivated and activated alkenes. beilstein-journals.org
Table 1: Examples of Cyanomethylarylation of Alkenes with Acetonitrile
| Alkene Substrate | Product Type | Catalyst/Conditions |
|---|---|---|
| N-Aryl Acrylamides | Oxindoles | CN-K, Visible Light, NHPI ester beilstein-journals.orgnih.gov |
| N-Benzoyl Acrylamides | Isoquinolinediones | CN-K, Visible Light, NHPI ester beilstein-journals.org |
The direct difunctionalization of alkenes is a powerful strategy for increasing molecular complexity. rsc.orgnih.gov This can involve the simultaneous introduction of two new functional groups across the double bond. rsc.org While specific examples using this compound are not available, related methodologies provide a framework for potential reactions.
For instance, copper-catalyzed alkoxy methylation and azido (B1232118) methylation of alkenes have been reported using peroxides as the methyl source. researchgate.net These reactions can lead to the formation of important heterocycles. researchgate.net Given the presence of the methyl group on the naphthalene ring and the potential for radical generation from the acetonitrile moiety, analogous difunctionalization reactions of alkenes could be envisioned.
Furthermore, the 1,3-difunctionalization of alkenes is an emerging area that allows for the installation of functional groups at non-classical positions. rsc.org This has been achieved using various transition metal catalysts, including palladium, nickel, iron, and copper, as well as under metal-free conditions. rsc.org
The active methylene (B1212753) group in this compound can participate in condensation reactions with aldehydes and ketones. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds.
A general example is the one-pot condensation of aromatic aldehydes, malononitrile (B47326) (a related dinitrile), and a dicarbonyl compound to synthesize 4H-pyrans and tetrahydrobenzo[b]pyrans. researchgate.net This reaction is often catalyzed by a heterogeneous catalyst. researchgate.net Similarly, this compound could react with aldehydes and ketones in the presence of a suitable base or catalyst to form a variety of substituted alkenes and other condensation products.
Methylenation of aldehydes and ketones can also be achieved using reagents like 1-methylbenzimidazol-2-yl methyl sulfone. sci-hub.se This suggests that derivatives of this compound could potentially be used to achieve similar transformations.
Formation of Derived Heterocyclic Compounds
Heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and bioactive molecules. researchgate.net The structure of this compound provides a scaffold for the synthesis of various heterocyclic systems.
As mentioned in the cyanomethylarylation of alkenes (Section 3.3.1), a key application of this reaction is the synthesis of indolines and oxindoles. beilstein-journals.orgnih.govnoaa.gov By reacting this compound (as the cyanomethyl source) with suitable N-aryl acrylamides or related alkene precursors under photocatalytic conditions, it would be possible to synthesize novel indoline (B122111) and oxindole (B195798) derivatives bearing a 1-methylnaphthalen-8-yl substituent.
The general mechanism involves the addition of the cyanomethyl radical to the alkene, followed by an intramolecular cyclization onto the aryl ring, leading to the formation of the indoline or oxindole core structure. beilstein-journals.orgnih.gov
Access to Isoquinolinones and Isoquinolinediones
The synthesis of isoquinolinone and isoquinolinedione ring systems from this compound typically proceeds through a two-step sequence involving the initial transformation of the nitrile functionality.
A common strategy involves the hydrolysis of the nitrile group in this compound to yield 1-methylnaphthalene-8-acetic acid. This transformation can be achieved under acidic or basic conditions. The resulting carboxylic acid serves as a key intermediate for subsequent cyclization. The intramolecular condensation of 1-methylnaphthalene-8-acetic acid, often facilitated by dehydrating agents or through thermal methods, leads to the formation of a new six-membered lactam ring, yielding benzo[de]isoquinolin-1(2H)-one.
While direct conversion of this compound to benzo[de]isoquinoline-1,3(2H)-diones is not a commonly reported pathway, the synthesis of these diones often starts from naphthalic anhydride (B1165640) derivatives. For instance, the reaction of 1,8-naphthalic anhydride with a suitable amine, such as methylamine, can yield N-substituted benzo[de]isoquinoline-1,3(2H)-diones. In a related context, the cyclization of naphthalene-1,8-dicarboxylic acid in acidic aqueous solution spontaneously forms naphthalene-1,8-dicarboxylic anhydride, a precursor to these dione (B5365651) systems. researchgate.net
The interaction of peri-dilithionaphthalenes with organic cyanides has been shown to produce various benzo[de]isoquinolines. researchgate.net For example, the reaction of 1,8-dilithionaphthalene with aromatic nitriles results in 1-amino-1,3-diaryl-1H-benzo[de]isoquinolines. researchgate.net This highlights the utility of peri-substituted naphthalenes in constructing the benzo[de]isoquinoline framework.
Photochemical Cyclizations to Heterocycles
The unique geometry of this compound, with its reactive groups held in close proximity, makes it a candidate for photochemical cyclization reactions. These reactions can lead to the formation of novel heterocyclic systems through intramolecular bond formation upon photoirradiation.
While specific studies on the photochemical cyclization of this compound are not extensively detailed in the provided search results, related systems offer insights into potential transformation pathways. For instance, the photophysical properties of naphthalene-1,8-dicarboxylate-based coordination polymers have been investigated, demonstrating the role of the naphthalene core in photoluminescence. rsc.org
Furthermore, the synthesis of benzo[de]naphtho[1,8-gh]quinolines has been achieved through the intramolecular cyclization of (naphthalen-1-yl)isoquinolines in the presence of potassium. chimicatechnoacta.ru This type of transformation, while not strictly photochemical, underscores the propensity of peri-substituted naphthalenes to undergo cyclization to form complex, polycyclic aromatic systems. The resulting aza-analogs of perylene (B46583) exhibit interesting photophysical properties, with fluorescence emission in the blue-green region. chimicatechnoacta.ru
The photophysical behavior of other peri-substituted acyl pyrrolyl naphthalenes has also been explored, revealing solvatochromism and enhanced emission in protic solvents due to intramolecular charge transfer in the excited state. mdpi.com This suggests that photochemical excitation of this compound could lead to charge transfer states that facilitate cyclization.
Mechanistic Investigations of Reactions Involving 1 Methylnaphthalene 8 Acetonitrile
Elucidation of Reaction Intermediates
The study of reaction intermediates is fundamental to understanding the stepwise transformation of reactants to products. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling are typically employed to detect and characterize these transient species.
Imine Intermediate Formation
The formation of an imine involves the reaction of a primary amine with an aldehyde or ketone, proceeding through a carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com This reaction is reversible and often catalyzed by acid. libretexts.org The rate of imine formation is notably pH-dependent; sufficient acid is required to protonate the carbinolamine to facilitate water elimination, but excessive acid will protonate the amine nucleophile, inhibiting the initial addition step. libretexts.org In the context of 1-Methylnaphthalene-8-acetonitrile, if it were to react with a primary amine, the formation of a corresponding imine would be a plausible pathway, though subject to the steric hindrance of the peri-substituents.
Identification of Radical Intermediates
Radical intermediates are species with unpaired electrons and are central to many chemical transformations, including oxidation and polymerization. acs.org For aromatic compounds like naphthalene (B1677914) derivatives, radical intermediates can be generated through processes such as hydrogen atom transfer (HAT). acs.org For instance, studies on 1,8-naphthalenediol have shown that its antioxidant properties stem from the formation of a stable aryloxyl radical, which is stabilized by intramolecular hydrogen bonding and the naphthalene ring system. acs.org The combustion and atmospheric degradation of 1-methylnaphthalene (B46632) also proceed via radical pathways, forming intermediates like the 1-methylnaphthyl radical. nih.gov If this compound were subjected to oxidative or photolytic conditions, the formation of radical species on the naphthalene ring or the acetonitrile (B52724) side chain would be anticipated.
Carbocation Pathway Analysis
Carbocation intermediates are positively charged species that are key to many organic reactions, including certain nucleophilic substitutions and additions. The stability of a carbocation is a critical factor in determining the reaction pathway. In reactions involving naphthalene derivatives, the formation of a carbocation on the ring system can lead to various subsequent reactions. The analysis of such pathways often involves trapping experiments and computational studies to determine the structure and stability of the carbocationic intermediates.
Kinetic and Thermodynamic Studies
Kinetic studies measure the rates of chemical reactions, while thermodynamic studies examine their energy changes. Together, they provide a comprehensive picture of the reaction mechanism.
Primary Isotope Effect Investigations
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying bond-breaking events in the rate-determining step. A primary KIE is observed when a bond to an isotopically substituted atom is broken in this step. The magnitude of the KIE can provide insight into the transition state of the reaction. For instance, a significant kH/kD ratio (typically >2) suggests that a C-H bond is being cleaved in the rate-limiting step.
Influence of Solvent Systems on Reaction Kinetics
The kinetics of chemical reactions involving naphthalene derivatives are significantly modulated by the solvent system. Solvent properties such as polarity, proticity, and hydrogen-bonding capability can alter reaction rates by stabilizing or destabilizing reactants, transition states, and products.
For reactions involving 1-methylnaphthalene, the choice of solvent can dictate the reaction pathway and product distribution. For instance, in the thermal degradation of polymers, 1-methylnaphthalene has been used as a solvent, where its hydrogen-donating ability, or lack thereof compared to solvents like tetralin, influences the reaction mechanism. researchgate.netkpi.ua In liquefaction processes, aprotic solvents like 1-methylnaphthalene can lead to faster reaction rates compared to protic solvents. utwente.nl
In the context of photoinduced processes, solvent polarity plays a critical role. For the 1-methylnaphthalene-oxygen system, a change from a nonpolar solvent (cyclohexane) to a polar one (acetonitrile) substantially alters the excited-state relaxation dynamics. acs.org This is attributed to the stabilization of an intermolecular charge-transfer (CT) state in polar solvents, which influences the production of singlet oxygen. acs.org Similarly, the fluorescence of peri-substituted acyl pyrrolyl naphthalenes shows strong solvato-fluorochromism, where emission intensity increases with the hydrogen-bond-donating strength of the solvent. mdpi.com This effect is due to the solvent's ability to modulate the energies of the singlet and triplet states, thereby affecting the rates of intersystem crossing. mdpi.com
For a molecule like this compound, it is expected that polar solvents would stabilize any charge-separated intermediates or transition states that may form during a reaction, potentially accelerating ionic reaction pathways. The data below for related naphthalene compounds illustrates the typical influence of solvent properties on photophysical processes, which are often linked to reaction kinetics.
Table 1: Solvent Effects on Photophysical Properties of a Peri-Substituted Naphthalene Derivative (Compound 6)
| Solvent | Emission Max (nm) | Relative Intensity |
|---|---|---|
| Cyclohexane | 508 | 1.0 |
| Toluene | 522 | 1.1 |
| Chlorobenzene | 536 | 1.5 |
| Methylene (B1212753) Chloride | 542 | 1.8 |
| Ethyl Acetate | 532 | 1.9 |
| Diethyl Ether | 516 | 2.0 |
| Acetone | 540 | 2.1 |
| Acetonitrile | 544 | 2.8 |
| Dimethyl Sulfoxide | 546 | 2.8 |
| Isopropanol | 526 | 5.0 |
| Ethanol | 525 | 7.0 |
| Methanol | 525 | 7.9 |
Data derived from studies on 1-acyl-8-pyrrolylnaphthalenes, demonstrating how solvent polarity and hydrogen-bonding capacity can influence excited state properties. mdpi.com
Detailed Mechanistic Pathways
Photoinduced Addition Mechanisms
Naphthalene and its derivatives are known to undergo a variety of photoinduced cycloaddition reactions, including [2+2], [4+2], and [4+4] cycloadditions. The regioselectivity and chemoselectivity of these reactions are highly dependent on the substituents on the naphthalene ring and the nature of the reacting partner. For example, the photo-addition of acrylonitrile (B1666552) to 2-methoxynaphthalene (B124790) yields a cyclobutane (B1203170) adduct. cdnsciencepub.com
Recent studies on 1-naphthol (B170400) derivatives have shown that intramolecular photocycloadditions can be tuned to selectively yield ortho, meta, or para cycloadducts by carefully selecting the photosensitizer and reaction conditions. acs.org The reaction proceeds through a triplet excited state, and the final product is often the result of a cascade of events, including rearrangements of initial adducts. For instance, a formal [3+2] cycloaddition product can arise from the rearrangement of an initially formed [2+2] adduct via a di-π-methane rearrangement mechanism. acs.org
For this compound, the tethered acetonitrile group could potentially act as an intramolecular reaction partner. However, steric hindrance from the proximate methyl and methylene groups at the peri positions would likely play a significant role, possibly favoring specific, less-strained cycloaddition pathways or inhibiting the reaction altogether. The mechanism would likely involve the initial formation of an exciplex between the excited naphthalene core and the nitrile group, followed by cyclization.
Electron Transfer Processes in Photoredox Catalysis
Photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating radical intermediates that can undergo a variety of synthetic transformations. youtube.com Naphthalene derivatives can act as photosensitizers or substrates in these reactions. The general mechanism involves the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). This excited state can then be quenched through either an oxidative or reductive cycle.
Reductive Quenching Cycle: The excited catalyst PC* is reduced by a sacrificial electron donor to form a highly reducing radical anion (PC•−). This radical anion can then reduce a substrate, such as an aryl halide, to generate an aryl radical, regenerating the ground-state catalyst in the process. nih.gov
Oxidative Quenching Cycle: The excited catalyst PC* is oxidized by an electron acceptor, forming a radical cation (PC•+). This oxidized catalyst can then oxidize a substrate to initiate further reactions.
In reactions involving arylacetonitriles, photoredox catalysis can enable transformations that are otherwise challenging. While specific studies on this compound are scarce, related aryl halides have been successfully employed in photoredox-catalyzed C-H arylations. nih.gov The challenge with less reactive substrates is their high reduction potential. To overcome this, consecutive photoinduced electron transfer (conPET) mechanisms have been developed, where an intermediate radical anion of the photocatalyst absorbs a second photon to become an even stronger reductant. nih.gov
Given its structure, this compound could participate in photoredox catalysis in several ways. The naphthalene ring itself could be excited and act as a photosensitizer. Alternatively, the C-CN bond or the aromatic ring could be targeted by a photocatalyst to generate radical intermediates for subsequent coupling or cyclization reactions. The mechanism would be highly dependent on the chosen photocatalyst and reaction partners. rsc.orgresearchgate.net
Intramolecular Cyclization Mechanisms
The peri-substitution at the 1 and 8 positions of the naphthalene ring forces the substituents into close proximity, which can facilitate intramolecular cyclization reactions. This proximity effect is a well-known feature of 1,8-disubstituted naphthalenes, famously exemplified by the high basicity of 1,8-bis(dimethylamino)naphthalene (B140697) ("Proton Sponge"). rsc.org
For this compound, intramolecular cyclization could be envisioned to form a new five- or six-membered ring. A plausible pathway could involve the deprotonation of the acetonitrile methylene group to form a carbanion. This nucleophile could then attack the adjacent methyl group's carbon if it were activated (e.g., functionalized with a leaving group) or potentially the aromatic ring itself under specific conditions, although the latter is generally difficult.
A more likely pathway for cyclization would be a radical-mediated mechanism. For instance, homolytic cleavage of a C-H bond on either the methyl or methylene group, possibly initiated by a radical initiator or via a photochemically generated excited state, could lead to a biradical species. Subsequent intramolecular radical-radical coupling would result in the formation of a new ring system fused to the naphthalene core. The steric strain inherent in the peri region would be a major factor governing the feasibility and outcome of such cyclizations. nih.gov Studies on other sterically hindered molecules have shown that intramolecular cyclization can occur, sometimes in equilibrium with an open-chain form. rsc.org
Applications As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor in Complex Organic Molecule Synthesis
The inherent reactivity of the nitrile group and the steric influence of the peri-positioned methyl group make 1-methylnaphthalene-8-acetonitrile a valuable starting material for the synthesis of more complex organic structures. The cyano group (C≡N) is a versatile functional group that can be readily transformed into other functionalities, such as amines, carboxylic acids, and amides, opening pathways to a diverse range of molecular derivatives. ebsco.com The naphthalene (B1677914) backbone provides a rigid and extended aromatic system, which is a common feature in many biologically active compounds and functional materials.
Role in Pharmaceutical and Agrochemical Intermediate Development
While specific, direct applications of this compound in final pharmaceutical or agrochemical products are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. Naphthylacetonitrile derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comchemicalbook.com For instance, naphthylacetonitriles are precursors to compounds with potential applications in treating central nervous system disorders, cancer, and inflammatory conditions. chemicalbook.com The development of efficient synthetic routes to functionalized naphthalenes, such as this compound, is therefore of significant interest to medicinal and agricultural chemists.
Contribution to Nitrogen-Containing Compound Synthesis
The acetonitrile (B52724) moiety of this compound is a direct gateway to a wide array of nitrogen-containing compounds. scispace.comresearchgate.netresearchgate.net The introduction of nitrogen into organic molecules is a critical step in the synthesis of many pharmaceuticals, as this element is a key component of numerous biological systems and drug pharmacophores. researchgate.netresearchgate.net The nitrile group can be reduced to a primary amine, which can then be further elaborated through various nitrogen-carbon and nitrogen-heteroatom bond-forming reactions. This allows for the construction of diverse nitrogenous scaffolds, including but not limited to, substituted amines, amides, and heterocyclic systems. scispace.com
Utility in the Synthesis of Specific Compound Classes
The reactivity of this compound extends to the synthesis of several specific classes of organic compounds, highlighting its versatility as a synthetic tool.
Cyanide and Nitrile-Containing Derivatives
As a nitrile itself, this compound can be a precursor to other, more complex nitrile-containing molecules. researchgate.netorganic-chemistry.org The cyano group can participate in various reactions, such as hydrocyanation and cyanation reactions, to introduce additional nitrile functionalities or to modify the existing molecular framework. researchgate.net While cyanide-free methods for nitrile synthesis are being developed for safety and environmental reasons, traditional methods involving cyanide reagents remain relevant in certain synthetic contexts. rsc.org
Tetrasubstituted Olefins
Recent advancements in catalysis have enabled the synthesis of highly substituted olefins from readily available starting materials. researchgate.net While direct examples involving this compound are not prominent, the principles of these reactions could potentially be applied. For instance, methods like nickel-catalyzed hydroacylation of allenes or migratory reductive cross-coupling reactions offer pathways to complex olefinic structures. researchgate.net The acetonitrile group could potentially be transformed into a group suitable for participation in such coupling reactions, or the naphthalene backbone could be functionalized to facilitate these transformations.
Naphthalene-Fused Heterocycles
The unique structural architecture of this compound, featuring proximate reactive methyl and cyanomethyl groups in the sterically strained peri-positions of the naphthalene core, designates it as a valuable building block for the synthesis of complex naphthalene-fused heterocyclic systems. The inherent strain in 1,8-disubstituted naphthalenes can serve as a driving force for cyclization reactions, facilitating the formation of new rings. The nitrile and the adjacent active methylene (B1212753) group, along with the peri-methyl group, offer multiple reaction sites for intramolecular and intermolecular annulation reactions, leading to a variety of polycyclic heteroaromatic compounds.
Research in this area focuses on leveraging the reactivity of these functional groups to construct novel heterocyclic frameworks fused to the naphthalene skeleton. These reactions often involve condensation, cyclization, and rearrangement pathways to afford thermodynamically stable aromatic systems. The resulting naphthalene-fused heterocycles are of significant interest due to their potential applications in materials science and medicinal chemistry, often exhibiting unique photophysical properties and biological activities.
While direct experimental studies on the cyclization of this compound are not extensively documented, analogous transformations reported for related 1,8-disubstituted naphthalenes and other active methylene compounds provide a strong basis for predicting its synthetic utility. Plausible synthetic strategies include the construction of fused pyridines, pyrimidines, and other heterocyclic rings.
One potential pathway involves the intramolecular cyclization of this compound under specific reaction conditions to form a fused dihydropyridine (B1217469) ring, which can be subsequently aromatized. Another approach is the reaction with various electrophiles and binucleophiles that can engage both the active methylene group and the methyl group in a concerted or stepwise manner to build the heterocyclic ring. For instance, condensation reactions with β-dicarbonyl compounds, amidines, or guanidines could lead to the formation of fused pyridinone, pyrimidine (B1678525), or aminopyridine derivatives, respectively.
The synthesis of benzo[de] nih.govrsc.orgnaphthyridines, a class of naphthalene-fused heterocycles, has been reported through various synthetic routes, often involving the cyclization of appropriately substituted naphthalene precursors. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net Although not starting from this compound, these methods highlight the feasibility of forming fused nitrogen-containing rings on the naphthalene scaffold. For example, the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a common strategy for constructing quinoline (B57606) and related fused pyridine (B92270) rings. nih.gov By analogy, functionalization of the methyl group of this compound to an aldehyde or ketone, followed by intramolecular cyclization involving the active methylene of the cyanomethyl group, could provide a viable route to such fused systems.
Furthermore, the active methylene group in this compound can be readily deprotonated to form a nucleophilic carbanion. This carbanion can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are key steps in the construction of heterocyclic rings. For instance, reaction with carbon disulfide followed by alkylation and cyclization is a common method for the synthesis of fused thiophenes. Similarly, reaction with isothiocyanates or isocyanates could lead to fused thiadiazines or pyrimidines.
The following table summarizes the key reactants and the potential resulting naphthalene-fused heterocyclic systems that could be synthesized from this compound, based on established principles of heterocyclic chemistry.
| Starting Material | Reagent | Potential Naphthalene-Fused Heterocycle |
| This compound | 1. Functionalization of methyl group (e.g., oxidation to aldehyde) 2. Intramolecular cyclization | Benzo[de]isoquinoline derivative |
| This compound | Guanidine | Fused aminopyrimidine derivative |
| This compound | Amidines | Fused pyrimidine derivative |
| This compound | β-Dicarbonyl compounds | Fused pyridinone derivative |
| This compound | Isothiocyanates | Fused thiadiazine derivative |
| This compound | Carbon disulfide, then alkylating agent | Fused thiophene (B33073) derivative |
It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would play a crucial role in determining the outcome and efficiency of these proposed synthetic transformations. Further experimental investigation is required to fully explore the potential of this compound as a versatile precursor for the synthesis of a diverse range of novel naphthalene-fused heterocycles. The development of such synthetic methodologies would not only expand the chemical space of available polycyclic aromatic compounds but also open up new avenues for the discovery of materials and pharmaceuticals with unique properties. rsc.orgresearchgate.netnih.govrsc.org
Theoretical and Computational Chemistry Studies on 1 Methylnaphthalene 8 Acetonitrile and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, and electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the properties of naphthalene (B1677914) derivatives. nih.govresearchgate.net For 1-methylnaphthalene (B46632), a close analogue of 1-Methylnaphthalene-8-acetonitrile, DFT calculations have been employed to determine its equilibrium geometry, including bond lengths and bond angles, and to calculate its harmonic vibrational frequencies. researchgate.net
These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G(d,p). researchgate.net The optimized molecular structure obtained from such calculations provides the minimum energy conformation of the molecule. For instance, the minimum energy of 1-methylnaphthalene has been calculated to be -425.22495563 atomic units using the B3LYP/6-31G(d,p) level of theory. researchgate.net This foundational data is crucial for further computational analysis.
Table 1: Selected Optimized Structural Parameters for 1-Methylnaphthalene (Analogue)
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | C1-C2 | 1.38 Å |
| Bond Length | C1-C9 | 1.42 Å |
| Bond Length | C9-C10 | 1.43 Å |
| Bond Length | C1-C11 (Methyl C) | 1.51 Å |
| Bond Angle | C2-C1-C9 | 119.5° |
| Bond Angle | C10-C9-C1 | 118.7° |
Note: Values are representative and depend on the specific level of theory and basis set used. Data is illustrative based on typical findings in computational studies of naphthalene derivatives.
Ab Initio Studies of Molecular Structure and Spectra
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. These methods have been applied alongside DFT to study the molecular structure of naphthalene derivatives. nih.govresearchgate.net For 1-methylnaphthalene, ab initio HF and DFT methods have been used to investigate its geometry and vibrational spectra. nih.gov
A significant application of these calculations is the simulation of infrared (IR) and Raman spectra. researchgate.net Theoretical vibrational frequencies are often scaled using a scaling factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. nih.gov This combined theoretical and experimental approach allows for precise vibrational assignments. researchgate.net Furthermore, techniques like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate NMR chemical shifts, which are highly dependent on the molecular structure. nih.gov
Computational Modeling of Reaction Pathways
Understanding how a molecule reacts is crucial for its synthesis and application. Computational modeling can map out the entire course of a chemical reaction, identifying key transition states and intermediates.
Energetic Profiling of Transition States
The energetic profiling of transition states is essential for determining the feasibility and rate of a chemical reaction. DFT calculations are used to locate the transition state structure—the highest energy point along the reaction coordinate—and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier.
For example, in studies of complex atropisomers containing naphthalene units, DFT has been used to calculate the Gibbs free energies for enantiomeric interconversion. acs.org This involves identifying the transition state for rotation around a specific bond and calculating the energy barrier, which was found to be 23.9 kcal/mol in one such study. acs.org This type of analysis would be critical for understanding any rotational isomerism or reaction mechanisms involving the acetonitrile (B52724) side chain in this compound.
Simulation of Intermediates and Product Formations
Beyond the transition state, computational models can simulate the formation of reaction intermediates and final products. Detailed chemical kinetic models can be developed to understand the complex reaction networks, especially in processes like combustion or synthesis.
Table 2: Key Simulated Intermediates in 1-Methylnaphthalene Consumption
| Precursor | Intermediate | Significance | Reference |
|---|---|---|---|
| 1-Methylnaphthalene | 1-Naphthylmethyl Radical | Major initial intermediate from H-abstraction | nih.gov |
| 1-Naphthylmethyl Radical | 1-Naphthaldehyde | Significant product from intermediate consumption (44.33%) | nih.gov |
| 1-Naphthylmethyl Radical | Naphthalene | Reversion pathway product (20.9%) | nih.gov |
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule governs its reactivity. Analyses of frontier molecular orbitals (FMOs), charge distribution, and other electronic descriptors can predict how and where a molecule is likely to react.
For 1-methylnaphthalene, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) shows that charge transfer interactions occur within the molecule. nih.gov The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive.
The reactivity pathways identified in kinetic models are a direct consequence of the molecule's electronic structure. For instance, the propensity for hydrogen abstraction from the methyl group in 1-methylnaphthalene is related to the bond strength and the stability of the resulting 1-naphthylmethyl radical, both of which are determined by the electronic configuration. nih.gov For this compound, the electronic influence of the electron-withdrawing acetonitrile group at the peri-position would significantly alter the charge distribution and orbital energies of the naphthalene core compared to 1-methylnaphthalene, thus modifying its reactivity profile.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org Developed by Kenichi Fukui, the theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and localization of these frontier orbitals are key determinants of a molecule's reactivity, as they represent the highest energy electrons available to act as a nucleophile (HOMO) and the lowest energy space available to accept electrons as an electrophile (LUMO). ucsb.edupku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net In computational studies of 1-methylnaphthalene, the HOMO and LUMO energies have been calculated using DFT methods. The distribution of these orbitals reveals important aspects of the molecule's electronic character; for 1-methylnaphthalene, the HOMO levels are primarily spread over the phenyl ring, while the LUMO is distributed more uniformly across the molecule, excluding the hydrogen atoms. researchgate.net The calculated HOMO-LUMO energy gap indicates that charge transfer interactions readily occur within the molecule. nih.govresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.11 |
| LUMO | -3.65 |
| Energy Gap (ΔE) | 4.46 |
Table 1: Calculated Frontier Molecular Orbital energies for 1-methylnaphthalene.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to where a molecule is likely to engage in electrophilic or nucleophilic interactions. researchgate.net
Different colors on an MEP map represent varying electrostatic potential values. Typically:
Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. researchgate.net
Blue indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green represents areas with a neutral or near-zero electrostatic potential. researchgate.net
For a molecule like this compound, an MEP analysis would be expected to show a significant region of negative potential (red) around the nitrogen atom of the acetonitrile group due to its high electronegativity. This site would be the primary center for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential (blue or light green), indicating their susceptibility to nucleophilic attack.
Spectroscopic Interpretations from Computational Data
Computational methods are invaluable for the interpretation and assignment of experimental spectra. By calculating theoretical spectra, researchers can compare them with experimental data to confirm molecular structures and make precise assignments for vibrational modes.
The prediction of vibrational spectra, such as Infrared (IR) and Raman spectra, is a common application of computational chemistry, particularly using DFT methods. nih.govresearchgate.net Theoretical calculations provide harmonic vibrational frequencies that, while often slightly higher than experimental values, can be corrected using scaling factors to achieve excellent agreement with experimental data. researchgate.net
For 1-methylnaphthalene, a complete vibrational analysis has been performed by combining experimental FT-IR and FT-Raman spectra with theoretical calculations. researchgate.net This process allows for the unambiguous assignment of complex vibrational modes. For instance, the stretching vibrations of the methyl (CH₃) group can be precisely identified. In one study, the asymmetric CH₃ stretching vibrations were assigned to bands at 2967 cm⁻¹ (FT-IR) and 2974 cm⁻¹ (FT-Raman), which correspond to theoretically calculated values. researchgate.net The analysis is further refined using Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates to each normal vibrational mode, confirming the nature of the vibration. researchgate.net This combined computational and experimental approach is crucial for accurately understanding the vibrational characteristics of complex molecules. nih.gov
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Calculated) (cm⁻¹) |
|---|---|---|---|
| CH₃ Asymmetric Stretch | 2967 | 2974 | 3123, 3084, 3048 |
| CH₃ Symmetric Stretch | 2909, 2905 | - | - |
Table 2: Selected experimental and theoretical vibrational frequencies for the methyl group of 1-methylnaphthalene. researchgate.net
Future Research Directions and Unexplored Avenues in 1 Methylnaphthalene 8 Acetonitrile Chemistry
Development of Novel and Sustainable Synthetic Methodologies
While specific synthetic routes for 1-methylnaphthalene-8-acetonitrile are not widely documented, its synthesis can be envisioned starting from 1,8-dimethylnaphthalene. A plausible, albeit conventional, route would involve radical halogenation to form 1-(bromomethyl)-8-methylnaphthalene, followed by nucleophilic substitution with a cyanide salt. Future research should focus on developing more efficient, safer, and environmentally benign alternatives to such classical multi-step processes.
Sustainable synthetic strategies could draw inspiration from modern methods applied to related arylacetonitriles. rsc.orgrsc.orgchemicalbook.com Key areas for exploration include:
Catalytic Cyanation: Developing direct C-H cyanation methods on a suitable precursor, or more efficient catalyzed reactions of a halogenated intermediate. Nickel-catalyzed cyanation of benzyl (B1604629) chlorides, for example, offers a base-free alternative to traditional methods. rsc.org Palladium-catalyzed methods are also widely used for the synthesis of related naphthylacetonitriles. chemicalbook.com
Green Solvents and Conditions: Moving away from hazardous organic solvents is a critical goal. Research into using aqueous micellar conditions, facilitated by biodegradable surfactants, could dramatically improve the environmental profile of the synthesis. nih.gov The use of protic ionic liquids as both solvent and catalyst is another promising avenue that has proven effective for related esterification reactions. monash.edu
Flow Chemistry: Continuous flow reactors offer significant advantages in safety, scalability, and efficiency, particularly for handling potentially hazardous reagents like cyanating agents or managing exothermic reactions. google.com Adapting the synthesis of this compound to a flow process could enable better control over reaction parameters and minimize waste.
| Parameter | Conventional Approach (Hypothetical) | Proposed Sustainable Approach |
|---|---|---|
| Starting Material | 1,8-Dimethylnaphthalene | 1,8-Dimethylnaphthalene or 1-Methylnaphthalene-8-carboxylic acid |
| Key Steps | Radical bromination followed by nucleophilic cyanation | Direct C-H activation/cyanation or catalyzed conversion of a derivative |
| Solvents | Chlorinated hydrocarbons (e.g., CCl₄), polar aprotic (e.g., DMSO) | Water (micellar catalysis), ionic liquids, or solvent-free conditions |
| Technology | Batch processing | Flow chemistry, microwave-assisted synthesis |
| Sustainability Drawbacks | Use of toxic reagents (e.g., metal cyanides), hazardous solvents, multiple steps | Higher atom economy, reduced waste, improved safety profile |
Exploration of Catalytic Applications Beyond Current Paradigms
The rigid framework holding the methyl and nitrile groups in close proximity makes this compound an intriguing candidate for development into a novel ligand for catalysis. While the parent molecule may have limited coordinating ability, it serves as a precursor to more sophisticated ligand architectures.
Future research should investigate the transformation of the acetonitrile (B52724) and methyl groups to create novel pincer-type or bidentate ligands. For instance:
Reduction of the nitrile to an amine and functionalization of the methyl group could lead to a [C,N,N]-type pincer ligand.
Hydrolysis of the nitrile to a carboxylic acid and functionalization of the methyl group could create a [C,C,O] ligand.
These unique ligands, featuring a rigid naphthalene (B1677914) backbone, could be coordinated with transition metals like palladium, rhodium, iridium, or copper. The resulting organometallic complexes could exhibit unprecedented catalytic activity and selectivity in reactions such as:
Asymmetric Catalysis: The inherent chirality that could be introduced into the ligand structure might enable highly enantioselective transformations.
C-H Bond Activation: The specific geometry and electronic properties enforced by the peri-substitution could facilitate challenging C-H activation and functionalization reactions.
Photoredox Catalysis: Polypeptoid micelles have been shown to be effective nanoreactors for photoredox cyanation, suggesting that naphthalene-based structures could be integrated into similar advanced catalytic systems. acs.org
| Ligand Type (Hypothetical) | Coordinating Metal | Potential Catalytic Application |
|---|---|---|
| [C,N,N] Pincer | Pd, Pt, Ni | Cross-coupling reactions, dehydrogenation |
| [C,C,O] Bidentate/Tridentate | Rh, Ir | Hydroformylation, C-H activation |
| Chiral Amine/Phosphine Derivative | Ru, Rh | Asymmetric hydrogenation |
Unveiling New Reactivity Modes and Transformations
The steric strain inherent in the 1,8-disubstituted naphthalene core is a source of potential energy that can drive unusual chemical reactions. st-andrews.ac.uknih.gov Research into the reactivity of this compound should focus on leveraging this strain and the interplay between the two functional groups.
Unexplored avenues include:
Intramolecular Cyclizations: Promoting reactions between the methyl and acetonitrile groups to form novel polycyclic systems. For example, deprotonation of the methyl group followed by attack on the nitrile could lead to new fused ring structures.
Dearomatization Reactions: Investigating base-induced transformations, similar to those seen in related 1-naphthylmethylamines which can form 1,4-dihydronaphthalene-1-carbonitriles. acs.org Such reactions would convert the flat aromatic core into a three-dimensional scaffold, opening doors to new chemical space.
Photochemical Transformations: Studies on 1-methylnaphthalene (B46632) show it undergoes photo-oxidation and dimerization under UV light. rsc.org Similar investigations on this compound could reveal unique photochemical pathways, potentially leading to novel materials or complex molecules through controlled light-induced reactions. The photocatalytic degradation of naphthalene has also been studied, offering another research direction. ekb.eg
Selective Functionalization: The nitrile group can be transformed into a variety of other functional groups (e.g., carboxylic acid, amine, tetrazole), each creating a new derivative with distinct properties and subsequent reactivity.
| Reactive Site | Proposed Transformation | Potential Outcome |
|---|---|---|
| Nitrile Group | Hydrolysis, reduction, or cycloaddition | Synthesis of corresponding acetic acid, amine, or tetrazole derivatives |
| Peri Groups (Methyl + Acetonitrile) | Base- or acid-catalyzed intramolecular cyclization | Formation of novel fused heterocyclic systems |
| Naphthalene Core | Dearomatizing hydride addition or photochemical reaction | Generation of 3D scaffolds or complex photo-dimers |
Integration with Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for guiding experimental work. tandfonline.comresearchgate.nettandfonline.comsamipubco.com For this compound, computational studies can provide crucial insights and predict behavior before a single experiment is run.
Future research should leverage computational modeling to:
Analyze Molecular Strain and Structure: Quantify the geometric distortion (e.g., out-of-plane deviation of substituents, changes in bond angles) induced by the peri-interaction. nih.gov This will provide a fundamental understanding of the molecule's stored energy and potential reactivity.
Predict Reaction Pathways: Model the thermodynamics and kinetics of the novel transformations proposed in section 7.3. By calculating transition state energies and reaction profiles, researchers can identify the most promising reaction conditions and predict product selectivity. DFT calculations have been successfully used to elucidate complex mechanisms in related naphthalene systems. acs.org
Design Novel Catalysts: Before attempting their synthesis, the structure and electronic properties of hypothetical ligands and their metal complexes (from section 7.2) can be modeled. This allows for the in silico screening of potential catalysts, saving significant experimental time and resources.
Elucidate Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of this compound and any new derivatives synthesized from it.
| Computational Method | Area of Application | Research Question Addressed |
|---|---|---|
| DFT Geometry Optimization | Structural Analysis | What is the degree of steric strain and geometric distortion? |
| Transition State Searching (e.g., QST2/3, Nudged Elastic Band) | Reaction Mechanism | What are the energy barriers for potential cyclization or dearomatization reactions? |
| Molecular Orbital Analysis (HOMO/LUMO) | Reactivity & Catalyst Design | Where are the most likely sites for nucleophilic/electrophilic attack? What are the electronic properties of a derived ligand? |
| Time-Dependent DFT (TD-DFT) | Spectroscopy & Photochemistry | What are the predicted UV-Vis absorption spectra and excited state properties? |
Q & A
Basic Research Questions
Q. How should researchers design a comprehensive literature search strategy for 1-Methylnaphthalene-8-acetonitrile?
- Methodological Answer : A robust strategy involves querying databases (PubMed, TOXCENTER, NTRL) using Chemical Abstracts Service (CAS) numbers, synonyms (e.g., "C1-Naphthalenes"), and Medical Subject Headings (MeSH) terms. Include Boolean operators to combine terms like "toxicokinetics," "biomarkers," and "environmental fate." Prioritize peer-reviewed studies and supplement with grey literature (e.g., government reports, theses) after peer review by experts . Use inclusion criteria such as species (humans/laboratory mammals), exposure routes (inhalation, oral, dermal), and health outcomes (e.g., hepatic effects, mortality) to filter results .
Q. What criteria are critical for selecting toxicological studies on this compound?
- Methodological Answer : Apply inclusion criteria from Table B-1 in the Toxicological Profile, focusing on:
- Exposure Routes : Inhalation, oral, dermal, or parenteral (supporting data).
- Health Outcomes : Systemic effects (respiratory, cardiovascular), organ-specific endpoints (hepatic, renal), and biomarkers.
- Study Quality : Prioritize peer-reviewed articles and non-peer-reviewed studies validated by ≥3 conflict-free experts .
Q. How can researchers assess the risk of bias in experimental animal studies for this compound?
- Methodological Answer : Use risk-of-bias questionnaires (Table C-7) evaluating:
- Randomization : Was the administered dose adequately randomized?
- Allocation Concealment : Were study groups assigned without bias?
- Outcome Reporting : Were all measured outcomes disclosed?
Studies with ≥3 "Yes" responses are rated as moderate/high confidence .
Advanced Research Questions
Q. How should contradictions in toxicological data across studies be resolved?
- Methodological Answer : Conduct a systematic review (Step 6 of ATSDR’s framework) to rate confidence in evidence:
- Risk of Bias : Re-evaluate studies using criteria like randomization and outcome reporting .
- Consistency : Compare effect sizes and statistical significance across studies.
- Data Gaps : Identify missing endpoints (e.g., long-term dermal exposure effects) using Figures 6-1 to 6-3 .
Q. What systematic review frameworks are recommended for evaluating health effects of this compound?
- Methodological Answer : ATSDR’s 8-step framework includes:
- Problem Formulation : Define research scope (e.g., carcinogenicity, neurotoxicity).
- Literature Screening : Use inclusion/exclusion criteria (Table B-1).
- Data Extraction : Document exposure levels, endpoints, and statistical methods.
- Confidence Rating : Assign "High," "Moderate," or "Low" based on risk of bias and reproducibility .
Q. How can researchers identify and prioritize data gaps in existing studies?
- Methodological Answer :
- Step 1 : Map existing data using figures summarizing health effects (e.g., Figure 6-1 for inhalation studies).
- Step 2 : Flag understudied endpoints (e.g., musculoskeletal effects, occupational biomonitoring).
- Step 3 : Prioritize gaps using ATSDR’s "Data Needs" criteria, focusing on public health relevance .
Q. What methods are used to evaluate confidence levels in toxicological findings?
- Methodological Answer : Rate studies using initial confidence tiers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
